molecular formula C16H14Cl2N2O3 B2675642 1-(Benzylcarbamoyl)ethyl 3,6-dichloropyridine-2-carboxylate CAS No. 1008937-20-9

1-(Benzylcarbamoyl)ethyl 3,6-dichloropyridine-2-carboxylate

Cat. No.: B2675642
CAS No.: 1008937-20-9
M. Wt: 353.2
InChI Key: CLSDEPDGYDZVRG-UHFFFAOYSA-N
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Description

1-(Benzylcarbamoyl)ethyl 3,6-dichloropyridine-2-carboxylate is a chemical compound with potential applications in various fields of scientific research. It is characterized by its unique structure, which includes a benzylcarbamoyl group and a dichloropyridine moiety. This compound is of interest due to its potential biological activities and its role in synthetic chemistry.

Preparation Methods

The synthesis of 1-(Benzylcarbamoyl)ethyl 3,6-dichloropyridine-2-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the benzylcarbamoyl group: This step involves the reaction of benzylamine with an appropriate acylating agent to form the benzylcarbamoyl intermediate.

    Introduction of the dichloropyridine moiety: The dichloropyridine group can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative is reacted with a chlorinating agent.

    Coupling of the intermediates: The final step involves the coupling of the benzylcarbamoyl intermediate with the dichloropyridine derivative under appropriate reaction conditions to form the target compound.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity.

Chemical Reactions Analysis

1-(Benzylcarbamoyl)ethyl 3,6-dichloropyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The dichloropyridine moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Benzylcarbamoyl)ethyl 3,6-dichloropyridine-2-carboxylate has several scientific research applications, including:

    Chemistry: The compound can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: The compound could be investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: It may be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 1-(Benzylcarbamoyl)ethyl 3,6-dichloropyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-(Benzylcarbamoyl)ethyl 3,6-dichloropyridine-2-carboxylate can be compared with other similar compounds, such as:

    1-(Benzylcarbamoyl)ethyl 3,5-dichloropyridine-2-carboxylate: This compound has a similar structure but with a different substitution pattern on the pyridine ring.

    1-(Benzylcarbamoyl)ethyl 3,6-dichloropyridine-4-carboxylate: This compound has a different position of the carboxylate group on the pyridine ring.

The uniqueness of this compound lies in its specific substitution pattern and the potential biological activities associated with this structure.

Properties

IUPAC Name

[1-(benzylamino)-1-oxopropan-2-yl] 3,6-dichloropyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O3/c1-10(15(21)19-9-11-5-3-2-4-6-11)23-16(22)14-12(17)7-8-13(18)20-14/h2-8,10H,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLSDEPDGYDZVRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=CC=C1)OC(=O)C2=C(C=CC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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